molecular formula C28H32N2O6 B2796840 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879937-02-7

1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2796840
CAS No.: 879937-02-7
M. Wt: 492.572
InChI Key: NWPHXUUBXAGKRK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic structures synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Its core structure features a fused chromene-pyrrole system, with substituents including a 4-ethoxy-3-methoxyphenyl group at position 1, a 7-methyl group on the chromene moiety, and a 3-morpholinopropyl chain at position 2. These substituents confer distinct electronic, steric, and solubility properties, making it a candidate for pharmacological exploration within a library of 223 analogs .

Properties

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O6/c1-4-35-22-9-7-19(17-23(22)33-3)25-24-26(31)20-16-18(2)6-8-21(20)36-27(24)28(32)30(25)11-5-10-29-12-14-34-15-13-29/h6-9,16-17,25H,4-5,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPHXUUBXAGKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. Its unique chromeno-pyrrole framework suggests various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N2O4C_{25}H_{30}N_{2}O_{4}, and it features a complex structure characterized by multiple functional groups. The presence of the ethoxy and methoxy groups on the phenyl ring may enhance its lipophilicity and biological interactions. The morpholinopropyl substituent is also noteworthy as it could influence the compound's pharmacodynamics.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities, including:

  • Anticancer Activity : In vitro studies have shown that derivatives of chromeno-pyrrole compounds can inhibit the proliferation of various cancer cell lines. For instance, related compounds have been documented to induce apoptosis through mechanisms involving mitochondrial permeability transition and caspase activation .
  • Antimicrobial Effects : Pyrrole derivatives have demonstrated activity against pathogenic bacteria and fungi. They are particularly noted for their effectiveness against mycobacteria and Candida species .
  • Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects, potentially making them useful in treating inflammatory diseases .

Anticancer Activity

A study examining the antiproliferative effects of similar compounds on human tumor cell lines (HL-60 and HeLa) indicated significant growth inhibition. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential of chromeno-pyrrole derivatives in cancer therapy .

Antimicrobial Activity

Research has shown that pyrrole derivatives exhibit promising antimicrobial properties. For example, certain derivatives were tested against various bacterial strains and demonstrated effective inhibition, suggesting their potential as new antimicrobial agents .

Data Table: Biological Activities of Chromeno-Pyrrole Derivatives

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerChromeno-pyrrole derivativesInduction of apoptosis through mitochondrial pathways
AntimicrobialPyrrole derivativesInhibition of cell wall synthesis
Anti-inflammatoryVarious pyrrole derivativesInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Table 1: Substituent Comparisons

Compound Name R1 (Position 1) R2 (Position 2) Key Properties/Applications Reference
Target Compound 4-Ethoxy-3-methoxy 3-Morpholinopropyl Enhanced solubility (polar morpholine), potential CNS activity
1-(4-Methoxyphenyl)-2-[3-morpholinopropyl]... 4-Methoxy 3-Morpholinopropyl Reduced lipophilicity vs. ethoxy analog
2-Methyl-1-phenyl-... Phenyl Methyl Lower solubility; base structure
1-Aryl-2-[2-(dimethylamino)ethyl]-... Aryl 2-(Dimethylamino)ethyl Higher basicity; cytotoxicity
  • Morpholinopropyl vs. Alkyl/Aminoethyl Chains: The 3-morpholinopropyl group in the target compound improves aqueous solubility compared to dimethylaminoethyl (e.g., in ’s analogs) due to reduced basicity and increased hydrogen-bonding capacity . This contrasts with 2-(dimethylamino)ethyl derivatives, which exhibit higher cytotoxicity but poorer pharmacokinetic profiles .
  • Ethoxy vs.

Structural and Crystallographic Insights

  • Chromene Ring : Adopts a planar conformation stabilized by intramolecular hydrogen bonds.
  • Pyrrolidine Ring: Envelope conformation, influenced by substituent bulk. The morpholinopropyl chain likely induces similar distortions, affecting packing and solubility .

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